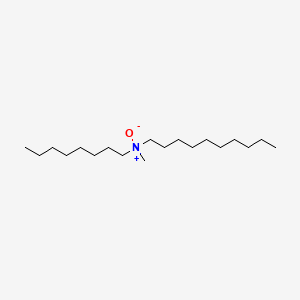
N-Methyl-N-octyldecan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-octyldecan-1-amine N-oxide is a tertiary amine oxide with the molecular formula C19H41NO. It is a zwitterionic surfactant commonly used in various industrial and scientific applications due to its amphiphilic nature. This compound is known for its ability to stabilize emulsions and enhance the solubility of hydrophobic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyldecan-1-amine N-oxide can be synthesized through the oxidation of N-Methyl-N-octyldecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-octyldecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, although this is less common.
Reduction: Reduction of the N-oxide back to the amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peroxycarboxylic acids (RCOOOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Further oxidized products, though rare
Reduction: N-Methyl-N-octyldecan-1-amine
Substitution: Various substituted amines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-octyldecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a solubilizing agent for membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of N-Methyl-N-octyldecan-1-amine N-oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is crucial in applications such as emulsification, solubilization, and stabilization of colloidal systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-octadecylamine
- N,N-Dimethyldodecylamine N-oxide
- Lauryldimethylamine N-oxide
Uniqueness
N-Methyl-N-octyldecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in stabilizing emulsions and solubilizing hydrophobic compounds compared to other amine oxides with shorter or longer alkyl chains .
Eigenschaften
CAS-Nummer |
110676-14-7 |
|---|---|
Molekularformel |
C19H41NO |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
N-methyl-N-octyldecan-1-amine oxide |
InChI |
InChI=1S/C19H41NO/c1-4-6-8-10-12-13-15-17-19-20(3,21)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 |
InChI-Schlüssel |
WISDLYCMOOYQTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
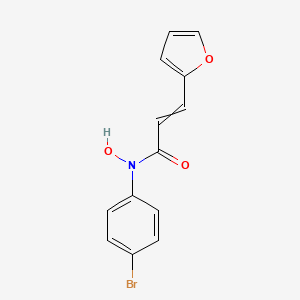
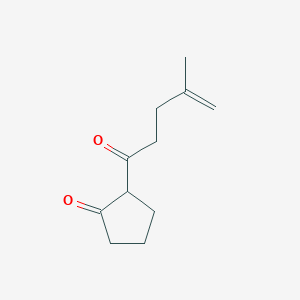
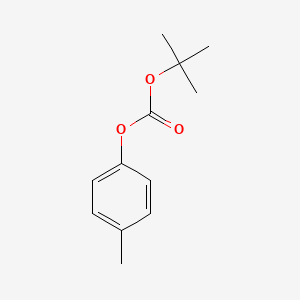
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
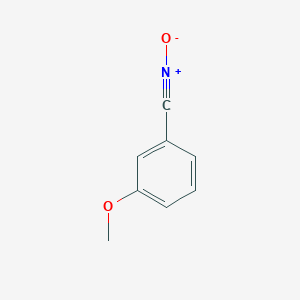
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
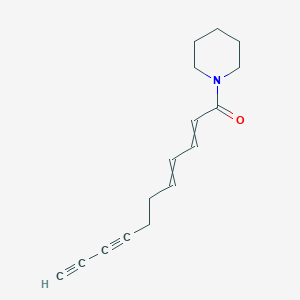
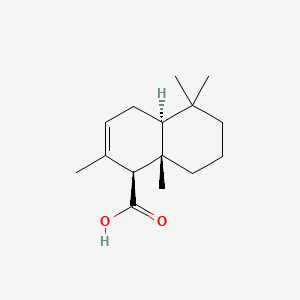
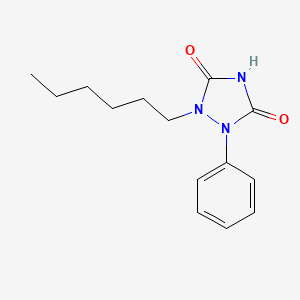
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
